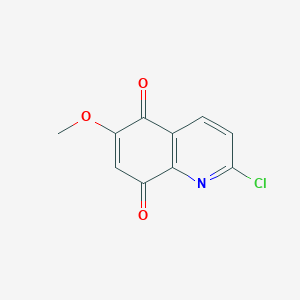

2-Chloro-6-methoxyquinoline-5,8-dione

Description

Structure

3D Structure

Properties

CAS No. |

42065-07-6 |

|---|---|

Molecular Formula |

C10H6ClNO3 |

Molecular Weight |

223.61 g/mol |

IUPAC Name |

2-chloro-6-methoxyquinoline-5,8-dione |

InChI |

InChI=1S/C10H6ClNO3/c1-15-7-4-6(13)9-5(10(7)14)2-3-8(11)12-9/h2-4H,1H3 |

InChI Key |

FJEPCSBUTWZVLD-UHFFFAOYSA-N |

SMILES |

COC1=CC(=O)C2=C(C1=O)C=CC(=N2)Cl |

Canonical SMILES |

COC1=CC(=O)C2=C(C1=O)C=CC(=N2)Cl |

Other CAS No. |

42065-07-6 |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of 2 Chloro 6 Methoxyquinoline 5,8 Dione

De Novo Synthetic Routes to the Core Structure

The formation of the fundamental quinoline (B57606) ring system with the required substitution pattern can be achieved through several established synthetic strategies. These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds or their equivalents.

Approaches from Methoxyquinoline Derivatives

A primary approach to the synthesis of the target compound begins with the construction of a 6-methoxyquinoline (B18371) scaffold. The Skraup synthesis is a classical and effective method for this purpose. wikipedia.orgiipseries.org In a typical Skraup reaction, an arylamine is reacted with glycerol (B35011), an oxidizing agent (such as nitrobenzene), and sulfuric acid. wikipedia.orgiipseries.org For the synthesis of a 6-methoxyquinoline, 4-methoxyaniline serves as the arylamine precursor. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to yield the quinoline ring system. iipseries.orgyoutube.com A patent has described a method for synthesizing 6-methoxyquinoline from p-methoxyaniline, glycerol, p-methoxy nitrobenzene, ferrous sulfate, and boric acid in the presence of concentrated sulfuric acid, with the reaction mixture being heated to 140°C. google.com

Another relevant named reaction is the Combes quinoline synthesis, which involves the condensation of an arylamine with a β-diketone under acidic conditions. drugfuture.comquimicaorganica.org For instance, the reaction of an aniline with a 1,3-dicarbonyl compound leads to a β-amino enone intermediate, which then undergoes acid-catalyzed cyclization to form the quinoline derivative. jptcp.com The choice of the β-diketone can influence the substitution pattern on the resulting quinoline ring. wikipedia.org

| Reaction | Precursors | Key Reagents | Product | Reference |

| Skraup Synthesis | 4-Methoxyaniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | 6-Methoxyquinoline | wikipedia.orgiipseries.orggoogle.com |

| Combes Synthesis | 4-Methoxyaniline, β-Diketone | Acid catalyst (e.g., H₂SO₄, PPA) | 2,4-Disubstituted-6-methoxyquinoline | drugfuture.comjptcp.comwikipedia.org |

Oxidative Cyclization and Annulation Strategies

The Vilsmeier-Haack reaction provides a versatile and direct route to functionalized quinolines, including those with a chloro substituent at the 2-position. niscpr.res.inniscpr.res.in This reaction typically employs a substituted acetanilide (B955), which reacts with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to undergo cyclization and formylation. google.comwikipedia.orgniscpr.res.inchemijournal.com Specifically, the use of N-(4-methoxyphenyl)acetamide as the starting material can lead to the formation of 2-chloro-6-methoxyquinoline (B88731) derivatives. niscpr.res.in The reaction proceeds by the addition of POCl₃ to the acetanilide in DMF at low temperatures, followed by heating to facilitate cyclization, affording 2-chloro-3-formylquinolines in good to moderate yields. niscpr.res.in The formyl group can then be subjected to further transformations if necessary. niscpr.res.in

More broadly, oxidative annulation strategies represent a modern approach to quinoline synthesis, often employing transition-metal catalysts to facilitate C-H bond activation and subsequent cyclization. These methods offer high efficiency and functional group tolerance.

Utilization of 8-Hydroxyquinoline (B1678124) and Analogues as Precursors

A key strategy for obtaining the quinoline-5,8-dione core involves the oxidation of an 8-hydroxyquinoline precursor. rsc.org 8-Hydroxyquinoline and its derivatives can be synthesized through several classical methods, including the Skraup and Friedlander reactions. rroij.comscispace.com The Friedlander synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl group. rroij.com

Once the 8-hydroxyquinoline is obtained, it can be oxidized to the corresponding quinoline-5,8-dione. rsc.org For instance, the oxidation of 8-hydroxy-2-methylquinoline with selenium dioxide can yield 8-hydroxy-2-quinolinecarbaldehyde. nih.gov A cleaner, catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione can be achieved using tert-butyl hydroperoxide in the presence of silica-supported iron tetrasulfophthalocyanine catalysts. rsc.org This method has been shown to produce the target dione (B5365651) in good yields. rsc.org

Functionalization and Halogenation Techniques

The introduction of the specific chloro and methoxy (B1213986) groups onto the quinoline scaffold is a critical aspect of the synthesis of 2-Chloro-6-methoxyquinoline-5,8-dione. These functionalizations can be performed on a pre-formed quinoline ring or integrated into the de novo synthesis.

Introduction of Chloro Substituents

The chloro substituent at the 2-position can be introduced directly during the construction of the quinoline ring, for example, through the Vilsmeier-Haack reaction as previously described. niscpr.res.inresearchgate.net This reaction on an acetanilide inherently yields a 2-chloroquinoline (B121035) derivative. niscpr.res.in

Alternatively, chlorination can be performed on a pre-existing quinoline or hydroxyquinoline. The chlorination of 8-hydroxyquinoline and its derivatives has been studied, with various chlorinating agents and conditions leading to substitution at different positions. For example, chlorination of 8-hydroxyquinoline in glacial acetic acid in the presence of antimony trichloride (B1173362) has been reported. google.com Furthermore, a study on the synthesis of by-products of Chloroquinaldol describes the chlorination of 8-hydroxyquinaldine (B167061) with chlorine gas in hydrochloric acid, leading to mono-, di-, and tri-chlorinated products. researchgate.net The regioselectivity of these reactions is highly dependent on the reaction conditions and the existing substituents on the quinoline ring. A method for the synthesis of 2,6,7-trichloro-5,8-quinolinedione involves the oxidation of 2-chloroquinolin-8-ol (B1361850) with sodium chlorate (B79027) in hydrochloric acid. mdpi.com

| Chlorination Method | Substrate | Reagent(s) | Product | Reference |

| Vilsmeier-Haack Reaction | N-(4-methoxyphenyl)acetamide | POCl₃, DMF | 2-Chloro-6-methoxy-3-formylquinoline | niscpr.res.in |

| Direct Chlorination | 8-Hydroxyquinoline | Cl₂ gas, HCl | Chlorinated 8-hydroxyquinolines | researchgate.net |

| Oxidation/Chlorination | 2-Chloroquinolin-8-ol | NaClO₃, HCl | 2,6,7-Trichloro-5,8-quinolinedione | mdpi.com |

Selective Methoxy Group Incorporation

The methoxy group at the 6-position is typically introduced by starting with a precursor that already contains this functionality. As discussed in the de novo synthesis approaches, using 4-methoxyaniline in the Skraup or Combes synthesis directly yields a 6-methoxyquinoline derivative. iipseries.orggoogle.comjptcp.com Similarly, employing N-(4-methoxyphenyl)acetamide in the Vilsmeier-Haack reaction ensures the presence of the methoxy group at the desired C-6 position. niscpr.res.in

In cases where a hydroxyquinoline is an intermediate, the methoxy group can be introduced via methylation. For example, 8-methoxyquinoline (B1362559) can be synthesized from 8-hydroxyquinoline. researchgate.net However, for the synthesis of this compound, it is generally more efficient to incorporate the methoxy group at an earlier stage. A procedure for the demethylation of 2-chloro-6-methoxyquinoline to 2-chloro-6-hydroxyquinoline using boron tribromide in dichloromethane (B109758) has been described, highlighting the stability of the methoxy group under certain conditions and its potential for manipulation. chemicalbook.com

Advanced Synthetic Protocols

Advanced synthetic protocols for this compound leverage modern technologies to overcome the limitations of classical synthetic routes, offering improvements in reaction times, yields, and environmental impact.

Microwave-Assisted Synthesis

While specific literature detailing a direct one-pot microwave-assisted synthesis of this compound is not extensively documented, the application of microwave irradiation is a well-established and powerful tool for the synthesis of quinoline cores and their derivatives. benthamdirect.com This technology offers significant advantages, including dramatically reduced reaction times, increased product yields, and enhanced energy efficiency, aligning with the principles of green chemistry. benthamdirect.comgoogle.com

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This avoids the temperature gradients and localized overheating common with conventional heating methods. For the synthesis of complex quinoline-based hybrids, microwave irradiation has been successfully employed in catalyst-free, one-pot, three-component procedures. acs.orgunf.edu These reactions, often conducted in solvents like dimethylformamide (DMF), proceed efficiently to yield diversely substituted quinoline structures. acs.orgunf.edu

A plausible synthetic strategy for this compound could involve a multi-step pathway where one or more steps are accelerated by microwave irradiation. For instance, the initial construction of a substituted 2-chloroquinoline ring system, a common precursor, could be achieved via microwave-assisted reactions like the Vilsmeier-Haack reaction followed by cyclization. acs.org Subsequent functional group manipulations to introduce the methoxy group and finally oxidize the quinoline to the desired quinone could also potentially be optimized using this technology.

The table below illustrates typical conditions reported for the microwave-assisted synthesis of various substituted quinoline derivatives, highlighting the efficiency of this method.

| Product Type | Starting Materials | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| Dihydropyridopyrimidines | Formyl-quinolines, Aminopyrimidines, Diketones | DMF | - | - | 68–86 | acs.org |

| Quinoline Lactones | (Details not specified) | (Details not specified) | - | - | - | ingentaconnect.com |

| Quinoline-based Chalcones | 3-Acetyl-6-chloro-2-methyl-4-phenyl quinoline, Aryl aldehydes | Ethanol | 240 | 4–6 | - | arabjchem.org |

| Dihydropyrazolopyridines | Formyl-quinolines, Aminopyrazoles, Diketones | DMF | - | - | - | unf.edu |

Note: Specific power and time settings are often dependent on the specific microwave reactor and reactants used.

Photo-Oxidation Methods

Photo-oxidation provides an efficient and direct route for the synthesis of quinoline-5,8-diones from their 8-hydroxyquinoline precursors. researchgate.net This method relies on the generation of singlet oxygen (¹O₂) as a reactive intermediate through the use of a photosensitizer, molecular oxygen, and a light source. researchgate.net

The general mechanism involves the excitation of a photosensitizer dye by visible light. The excited sensitizer (B1316253) then transfers its energy to ground-state molecular oxygen (triplet state), converting it to the highly reactive singlet state. This singlet oxygen subsequently reacts with the electron-rich 8-hydroxyquinoline derivative in an oxidative process to yield the corresponding quinoline-5,8-dione. researchgate.net

For the specific preparation of this compound, the required precursor would be 2-chloro-6-methoxy-8-hydroxyquinoline . The photo-oxidation of this substrate using a photosensitizer would lead directly to the target compound.

Commonly used photosensitizers for this transformation include Tetraphenylporphyrin (TPP) and Methylene blue. researchgate.net Research has shown that TPP can be a more efficient photosensitizer for the oxidation of substituted 8-hydroxyquinolines, leading to yields ranging from 50% to 89%. researchgate.net The reaction is typically carried out in solvents such as dichloromethane or methanol (B129727). researchgate.net

The following table summarizes research findings on the photo-oxidation of various 8-hydroxyquinoline derivatives to their corresponding quinones.

| Precursor | Photosensitizer | Solvent | Yield (%) | Reference |

| 8-Hydroxyquinoline | Methylene blue | Dichloromethane/Methanol | 64-70 | researchgate.net |

| Substituted 8-hydroxyquinolines | TPP | Dichloromethane | 50-89 | researchgate.net |

| 2-Methyl-8-hydroxyquinoline | (Not specified) | Dichloromethane/Methanol | - | researchgate.net |

This synthetic route is advantageous as it often proceeds under mild conditions and provides a direct conversion to the quinone structure, which can be difficult to achieve using conventional chemical oxidants without side reactions.

Chemical Reactivity and Transformation Pathways of 2 Chloro 6 Methoxyquinoline 5,8 Dione

Nucleophilic Substitution Reactions

Nucleophilic attack is a primary transformation pathway for 2-Chloro-6-methoxyquinoline-5,8-dione. The molecule possesses several electrophilic sites, leading to potential regiochemical complexity depending on the nature of the nucleophile and the reaction conditions employed.

The regioselectivity of nucleophilic attack on the this compound framework is a critical consideration. The primary sites for nucleophilic attack are the C-2 position, bearing the chloro substituent, and the C-7 position of the electron-deficient quinone ring.

Substitution at C-2: The chlorine atom at the C-2 position of the quinoline (B57606) ring is susceptible to nucleophilic aromatic substitution (SNAr). Halogens at the C-2 and C-4 positions of the quinoline nucleus are readily displaced by nucleophiles. quimicaorganica.orguop.edu.pk This reactivity is enhanced by the electron-withdrawing effect of the heterocyclic nitrogen atom, which stabilizes the Meisenheimer intermediate formed during the addition-elimination mechanism. quimicaorganica.org Studies on analogous systems, such as 2,4-dichloroquinazolines, have demonstrated that the C-4 position is often more reactive towards nucleophiles than the C-2 position. nih.gov However, in the absence of a C-4 substituent, the C-2 position remains a primary site for SNAr reactions. mdpi.comresearchgate.net

Substitution at C-6: While nucleophilic displacement of the methoxy (B1213986) group at the C-6 position is theoretically possible, it is generally less favorable compared to the displacement of a halide. Alkoxy groups are poorer leaving groups than chlorides in SNAr reactions.

Addition at C-7: The quinone ring is an electrophilic system, prone to conjugate addition (Michael addition) reactions. For quinoline-5,8-diones, nucleophilic attack typically occurs at the C-6 or C-7 position. Research on 7-bromo-2-methylquinoline-5,8-dione has shown that amines preferentially attack the C-7 position. acs.org The presence of the methoxy group at C-6 in this compound would likely direct incoming nucleophiles to the C-7 position due to steric and electronic factors.

Therefore, a competition exists between SNAr at C-2 and conjugate addition at C-7. The reaction outcome is highly dependent on the specific nucleophile and reaction conditions. Hard nucleophiles may favor attack at the C-2 position, while softer nucleophiles might preferentially undergo conjugate addition to the quinone ring.

The electrophilic nature of this compound allows for its functionalization with a variety of nitrogen, oxygen, and sulfur nucleophiles. While specific data for the title compound is limited, extensive research on related chloroquinolines and quinolinediones illustrates these transformations.

Amines: Amines are effective nucleophiles for both SNAr at the C-2 position and conjugate addition. The reaction of 2-chloroquinolines with amines to form 2-aminoquinoline derivatives is a well-established transformation. uop.edu.pkacs.org Similarly, the reaction of 7-halo-quinoline-5,8-diones with amines results in 7-amino derivatives. acs.org

Alcohols: Alkoxides, generated from alcohols, can displace the chlorine at the C-2 position to yield 2-alkoxyquinolines. mdpi.com These reactions often require heating with a sodium alkoxide in the corresponding alcohol. mdpi.com

Thiols: Thiolates are excellent nucleophiles and can readily displace the C-2 chlorine to form 2-thioether derivatives. In related systems like 4-chloro-8-methylquinolin-2(1H)-one, reactions with thiols such as thiophenol have been shown to proceed efficiently. mdpi.com

The following table summarizes representative nucleophilic substitution reactions on analogous quinoline structures.

| Substrate | Nucleophile | Reagent/Conditions | Product Type | Yield (%) | Reference |

| 2-Chloroquinoline (B121035) | Sodium Alkoxide | Alcohol, Reflux | 2-Alkoxyquinoline | Not specified | mdpi.com |

| 7-Bromo-2-methylquinoline-5,8-dione | Alkylamines | Not specified | 7-Alkylamino-2-methylquinoline-5,8-dione | Not specified | acs.org |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine Hydrate | Reflux | 4-Hydrazino-8-methylquinolin-2(1H)-one | Not specified | mdpi.com |

| 4-Chloro-8-methylquinoline-2(1H)-thione | Thiophenol | Sodium Ethoxide | 4-(Phenylthio)-8-methylquinoline-2(1H)-thione | Not specified | mdpi.com |

Transition Metal-Catalyzed Reactions

The carbon-chlorine bond at the C-2 position serves as an effective handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that couples an organohalide with an organoboron species, typically a boronic acid. wikipedia.org This reaction is widely used to form C-C bonds, particularly for creating biaryl structures. wikipedia.org Aryl chlorides, including 2-chloroquinolines, are known substrates for Suzuki reactions, although they are generally less reactive than the corresponding bromides or iodides. wikipedia.orgresearchgate.net

The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the catalyst. wikipedia.org

The regioselectivity of Suzuki couplings on polyhalogenated heterocycles can often be controlled by tuning the reaction conditions. For instance, in the case of 2,4,7-trichloroquinazoline, selective coupling at the C-4, C-2, and C-7 positions can be achieved sequentially by choosing appropriate catalysts and conditions, demonstrating the feasibility of site-selective functionalization. nih.gov This principle suggests that the C-2 position of this compound can be selectively arylated or vinylated using Suzuki coupling conditions.

Below is a table of representative Suzuki-Miyaura reactions on related chloro-N-heterocyclic compounds.

| Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 2-Chloroquinoline | Phenylboronic acid | PdCl(dppb)(C3H5) | Cs2CO3 | Dioxane | 2-Phenylquinoline | 78 | researchgate.net |

| 2,6-Dichloroquinoxaline | Arylboronic acids | Pd(PPh3)4 | K3PO4 | THF | 6-Chloro-2-arylquinoxaline | Not specified | dntb.gov.ua |

| 2,4,7-Trichloroquinazoline | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/H2O | 2,4-Dichloro-7-(4-methoxyphenyl)quinazoline | 82 | nih.gov |

Beyond the Suzuki reaction, the C-2 chloride of the quinoline ring is amenable to other important palladium-catalyzed transformations. These include:

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling aryl halides with amines. It has been successfully applied in the synthesis of complex nitrogen-containing heterocycles. acs.org

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form aryl-alkyne structures, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org

Heck Reaction: This reaction forms a substituted alkene by coupling the aryl halide with an alkene. wikipedia.org

These various metal-catalyzed reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups at the C-2 position.

Cycloaddition Reactions and Annulation to Fused Systems

The quinoline-5,8-dione core can participate in cycloaddition and annulation reactions to construct complex, polycyclic fused systems. These reactions can involve either the quinone part of the molecule or the heterocyclic ring.

Diels-Alder Reactions: The α,β-unsaturated ketone system within the quinone ring can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). This allows for the annulation of a new six-membered ring across the C-6 and C-7 positions, leading to the formation of complex polycyclic alkaloids.

Photochemical Cycloadditions: Quinolines can undergo dearomative para-cycloadditions with alkenes when subjected to photosensitization in the presence of a Lewis acid. nih.gov The regioselectivity of this [4+2] cycloaddition can be controlled by the substitution pattern on the quinoline ring and the polarity of the solvent. nih.gov

Annulation Strategies: Annulation reactions are used to build new rings onto an existing molecular framework. Various synthetic methods, such as the Friedländer synthesis or Povarov reaction, are used to construct the quinoline ring system itself. iipseries.org Similar strategies can be adapted to build additional rings onto the quinoline-dione core. For example, modern methods involving I2-promoted formal [4+2] cycloaddition can be used to synthesize quinolines, showcasing the ongoing development of annulation techniques. organic-chemistry.org These approaches are instrumental in creating fused heterocyclic systems, which are common motifs in natural products and pharmaceuticals. acs.orgnih.gov

Redox Chemistry of the Quinone Moiety

The redox behavior of this compound is fundamentally dictated by the quinone moiety, which can undergo reversible reduction to form the corresponding hydroquinone. This transformation is a cornerstone of the biological and chemical activities of many quinone-containing compounds. The process typically involves a two-electron, two-proton reduction, proceeding through a semiquinone intermediate.

The redox potential of the quinone system is a critical parameter that quantifies its electron-accepting capability. This potential is highly sensitive to the nature and position of substituents on the quinoline ring system. Electron-withdrawing groups, such as the chloro group at the 2-position, are expected to increase the redox potential, making the compound a better electron acceptor. This is due to the inductive effect of the halogen, which stabilizes the reduced hydroquinone form. Conversely, electron-donating groups, like the methoxy group at the 6-position, generally decrease the redox potential by destabilizing the reduced form. The interplay of these opposing electronic effects in this compound determines its specific redox properties.

Detailed research into the electrochemical properties of substituted quinoline-5,8-diones provides valuable insights into the redox chemistry of this class of compounds. While specific electrochemical data for this compound is not extensively reported, studies on analogous compounds offer a strong comparative framework. For instance, cyclic voltammetry has been employed to determine the reduction potentials of various 6-substituted quinoline-5,8-diones.

These studies reveal a clear dependence of the reduction potential on the electronic nature of the substituent at the 6-position. The introduction of different amine substituents at this position leads to a variation in the measured redox potentials, highlighting the tunability of the electrochemical properties of the quinoline-5,8-dione core.

Below is a table summarizing the half-wave reduction potentials for a series of related 6-substituted quinoline-5,8-dione derivatives, which provides a quantitative illustration of substituent effects.

| Compound | Substituent at C6 | Half-Wave Reduction Potential (E½) vs. SCE (V) |

|---|---|---|

| 6-Anilinoquinoline-5,8-dione | Anilino | -0.45 |

| 6-Morpholinoquinoline-5,8-dione | Morpholino | -0.52 |

| 6-Piperidinoquinoline-5,8-dione | Piperidino | -0.54 |

The data in the table demonstrates that substituents with varying electron-donating strengths modulate the redox potential of the quinoline-5,8-dione scaffold. This information allows for a qualitative prediction of the redox behavior of this compound, where the electron-withdrawing chloro group and the electron-donating methoxy group will collectively influence its reduction potential.

The redox cycling of the quinone moiety can also lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. This occurs through the one-electron reduction of the quinone to a semiquinone radical, which can then transfer an electron to molecular oxygen. The potential for ROS generation is an important aspect of the compound's chemical reactivity and has implications for its biological activity. The efficiency of this process is also linked to the redox potential of the parent quinone.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the molecular structure of 2-Chloro-6-methoxyquinoline-5,8-dione in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual protons and carbons.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) spectroscopy allows for the identification and assignment of hydrogen atoms within the molecule. For this compound, specific chemical shifts (δ), reported in parts per million (ppm), are anticipated for the aromatic protons and the methoxy (B1213986) group protons. The electronic environment, influenced by the chloro, methoxy, and dione (B5365651) functionalities, dictates the precise location of these signals.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | ~7.5 - 7.8 | Doublet | ~2-3 |

| H-4 | ~8.0 - 8.3 | Doublet | ~2-3 |

| H-7 | ~6.5 - 6.8 | Singlet | - |

| -OCH₃ | ~3.9 - 4.2 | Singlet | - |

Note: Predicted data based on analogous structures; actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbons in the dione ring are particularly characteristic and appear significantly downfield.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-2 | ~145 - 150 |

| C-3 | ~125 - 130 |

| C-4 | ~135 - 140 |

| C-4a | ~148 - 152 |

| C-5 (C=O) | ~180 - 185 |

| C-6 | ~155 - 160 |

| C-7 | ~110 - 115 |

| C-8 (C=O) | ~175 - 180 |

| C-8a | ~130 - 135 |

| -OCH₃ | ~55 - 60 |

Note: Predicted data based on analogous structures; actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, which would confirm the connectivity between adjacent protons, such as H-3 and H-4.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. tsijournals.com This would link, for example, the H-7 signal to the C-7 signal.

HMBC (Heteronuclear Multiple Bond Correlation) identifies long-range (2-3 bond) couplings between protons and carbons. tsijournals.com This is crucial for assigning quaternary carbons and piecing together the molecular fragments. For instance, HMBC can show correlations from the methoxy protons to the C-6 carbon.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. This technique is highly effective for identifying the functional groups present in this compound. The most prominent features in the IR spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) groups of the dione moiety. Studies on related 5,8-quinolinedione (B78156) structures indicate that two distinct C=O stretching peaks are typically observed in the region of 1638–1704 cm⁻¹. nih.gov The asymmetric vibration at the higher wavenumber is generally attributed to the C-8 carbonyl group, while the symmetric vibration corresponds to the C-5 carbonyl. nih.gov

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | ~1650 - 1700 |

| C=C (Aromatic) | Stretch | ~1500 - 1600 |

| C-O (Aryl Ether) | Stretch | ~1200 - 1275 |

| C-Cl | Stretch | ~700 - 850 |

Note: Predicted data based on established group frequencies.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of this compound. The experimentally measured exact mass should align with the theoretically calculated mass for the molecular formula C₁₀H₆ClNO₃.

Expected HRMS Data:

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 224.0058 | (To be determined experimentally) |

| [M+Na]⁺ | 245.9877 | (To be determined experimentally) |

Note: The molecular weight of this compound is approximately 223.61 g/mol .

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by distinct absorption bands that arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. The quinoline-5,8-dione core, being a conjugated system, gives rise to intense π→π* transitions, typically observed in the UV region. The presence of the methoxy (–OCH₃) and chloro (–Cl) substituents, along with the carbonyl groups of the dione, influences the energy of these transitions.

The lone pairs of electrons on the oxygen and nitrogen atoms can also participate in n→π* transitions. These are generally of lower intensity and appear at longer wavelengths compared to the π→π* transitions. The specific wavelengths of maximum absorbance (λmax) are sensitive to the solvent polarity, which can alter the energy levels of the molecular orbitals.

Detailed research findings on the electronic absorption of quinoline (B57606) derivatives indicate that substitutions on the quinoline ring system significantly affect the spectral properties. For instance, theoretical studies on related quinoline compounds have shown that the calculated UV-Vis spectra, often determined using Time-Dependent Density Functional Theory (TD-DFT), are in good agreement with experimental data. malariaworld.org The electronic transitions for this compound are expected to be influenced by the interplay of the electron-donating methoxy group and the electron-withdrawing chloro and dione functionalities.

Table 1: Illustrative UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| Methanol (B129727) | ~240 | ~25,000 | π→π |

| Methanol | ~320 | ~5,000 | π→π |

| Methanol | ~450 | ~500 | n→π |

| Dichloromethane (B109758) | ~245 | ~26,000 | π→π |

| Dichloromethane | ~325 | ~5,200 | π→π |

| Dichloromethane | ~455 | ~550 | n→π |

Note: The data in this table is illustrative and represents expected values based on the analysis of structurally similar quinone and quinoline derivatives. Actual experimental values may vary.

Chromatographic Separation and Analysis Techniques (e.g., HPLC methods for purification and analysis)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and analytical assessment of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of quinoline and quinone derivatives due to their moderate polarity. nih.govsielc.comsielc.com

In RP-HPLC, a nonpolar stationary phase, typically a C18-modified silica, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water is generally effective. nih.govsielc.com The addition of a small amount of an acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. nih.gov

The purity of a sample of this compound can be determined by HPLC with UV detection, where the detector is set to a wavelength at which the compound exhibits strong absorbance. For preparative applications, the collected fractions can be analyzed to confirm the identity and purity of the isolated compound. The development of a robust HPLC method is crucial for quality control in synthetic procedures and for the accurate quantification of the compound in various matrices.

Table 2: Representative HPLC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: The parameters in this table are representative of a typical RP-HPLC method for the analysis of quinoline derivatives and may require optimization for the specific compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties and reactivity of molecular systems. nih.govnih.gov By modeling the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for quinoline (B57606) derivatives. nih.govnih.gov For 2-Chloro-6-methoxyquinoline-5,8-dione, DFT calculations can elucidate its fundamental electronic structure, predict spectroscopic signatures, and map out potential reaction pathways.

The electronic configuration of a molecule is fundamental to its reactivity. DFT calculations are used to determine the distribution of electrons and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. rsc.org In related quinoline derivatives, the HOMO is often located on the electron-rich portions of the molecule, such as the amide and substituted aryl rings, while the LUMO is typically centered on the quinoline ring itself. rsc.org For this compound, the electron-withdrawing quinone and chloro groups, combined with the electron-donating methoxy (B1213986) group, create a complex electronic landscape.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net These maps are crucial for predicting how a molecule will interact with other chemical species. researchgate.net In MEP diagrams, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For analogous quinoline compounds, negative potentials are often observed around carbonyl oxygens and nitrogen atoms, suggesting these sites are active in biological interactions. researchgate.netresearchgate.net The presence of the chloro and methoxy substituents on the this compound ring would significantly influence the MEP, modulating the reactivity of the quinone core. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties for a Substituted Quinoline Scaffold This table presents example data based on typical findings for related quinoline derivatives to illustrate the outputs of DFT calculations. Specific values for this compound are not available in the cited literature.

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -0.1337 Hartree | Indicates the electron-donating capability of the molecule. researchgate.net |

| LUMO Energy | -0.09801 Hartree | Represents the electron-accepting ability of the molecule. researchgate.net |

| HOMO-LUMO Gap (ΔE) | 0.03569 Hartree | A smaller gap suggests higher chemical reactivity and lower kinetic stability. rsc.orgresearchgate.net |

| Dipole Moment | ~3-6 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Electrophilicity Index | ~3-28 eV | Quantifies the molecule's ability to act as an electrophile. researchgate.net |

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Time-Dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectra (UV-Vis) of molecules. nih.govrsc.org These calculations can predict the wavelengths of maximum absorption (λmax), which correspond to electronic transitions, often the π→π* and n→π* transitions characteristic of chromophores like the quinoline-dione system. researchgate.net For similar quinoline derivatives, absorption bands are typically predicted in the UV-Vis region, and these theoretical spectra show a good correlation with experimental measurements. nih.govmdpi.com

Furthermore, DFT calculations can predict vibrational spectra (Infrared and Raman). mdpi.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. nih.gov These frequencies are often scaled to better match experimental data. This analysis allows for the assignment of specific vibrational modes to functional groups within the molecule, such as the C=O stretching vibrations of the quinone moiety and the C-Cl stretching mode. mdpi.com In studies of related 5,8-quinolinediones, DFT has been used to show that the carbonyl bands may appear as two separated peaks, a feature that helps distinguish them from isomers like 5,8-isoquinolinediones. mdpi.com

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Quinoline Derivative This table is illustrative, based on studies of compounds like quinoline-7-carboxaldehyde, to show the typical correlation between theoretical predictions and experimental results. nih.gov

| Spectroscopic Technique | Predicted Wavenumber/Wavelength (cm⁻¹ / nm) | Experimental Wavenumber/Wavelength (cm⁻¹ / nm) | Assignment |

| FT-IR | ~1700 cm⁻¹ | ~1705 cm⁻¹ | C=O Stretch |

| FT-IR | ~1300 cm⁻¹ | ~1307 cm⁻¹ | C-O Stretch (ether) mdpi.com |

| FT-Raman | ~1600 cm⁻¹ | ~1610 cm⁻¹ | C=C Aromatic Ring Stretch |

| UV-Vis (TD-DFT) | ~300 nm | ~305 nm | π→π* transition |

DFT is a valuable tool for exploring the mechanisms of chemical reactions by calculating the energies of reactants, products, and transition states. unibo.it This allows for the determination of activation barriers and reaction enthalpies, providing insight into reaction feasibility and kinetics. For quinone systems, a key area of investigation is their reaction with nucleophiles, which is central to their biological activity and toxicity. mdpi.com

Theoretical studies on the addition of nucleophiles like thiols or anilines to benzoquinones have been performed to understand the regioselectivity of these reactions. unibo.itacs.org DFT calculations can compare the energy profiles of different potential reaction pathways, such as 1,4-addition versus 1,6-addition, to predict the major product. unibo.it For instance, investigations into the reaction of thiols with o-quinones have used DFT to support a free-radical mechanism involving thiyl radicals, which correctly predicted the observed regiochemistry where simpler models failed. unibo.it Such computational analysis for this compound could predict its susceptibility to nucleophilic attack at various positions on the quinone ring, which is crucial for understanding its potential mechanisms of action as a biological agent.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For compounds with potential biological activity like this compound, molecular docking is a particularly important application of molecular modeling.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. mdpi.comnih.gov This technique is essential in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions. mdpi.com The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. nih.gov

For quinoline derivatives, docking studies have been widely employed to investigate their potential as inhibitors of various enzymes. nih.govnih.govmdpi.com For example, quinoline-based compounds have been docked into the active sites of targets like HIV reverse transcriptase and various kinases to predict their inhibitory activity. nih.gov Docking simulations for this compound could identify potential biological targets and elucidate the key interactions—such as hydrogen bonds, hydrophobic interactions, and π-stacking—that stabilize the ligand-receptor complex. This information is critical for rational drug design and for optimizing the structure of the lead compound to improve its potency and selectivity.

Table 3: Illustrative Molecular Docking Results for a Quinoline-Based Inhibitor This table provides a conceptual example of the data generated from a molecular docking study. The specific target and values are hypothetical for this compound.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Kinase | -8.5 | LYS 101, LEU 100 nih.gov | Hydrogen Bond |

| ILE 180 nih.gov | Hydrophobic Interaction | ||

| PHE 227 | π-π Stacking | ||

| Example Topoisomerase | -9.2 | ASP 533, ARG 364 | Hydrogen Bond, Electrostatic |

| TYR 723 | π-π Stacking |

Before performing docking studies or other simulations, it is crucial to determine the most stable three-dimensional structure of the molecule. Conformational analysis is the study of the different spatial arrangements (conformers) that a molecule can adopt through rotation around its single bonds. fiveable.melibretexts.org Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are used to calculate the potential energy of different conformers to identify the lowest-energy (most stable) structure. fiveable.me

For this compound, the orientation of the methoxy group relative to the quinoline ring is a key conformational variable. The planarity of the quinoline-dione ring system is also a significant feature. Geometry optimization calculations, typically performed using DFT methods, refine the molecular structure to a minimum on the potential energy surface. nih.gov This optimized geometry is the starting point for more advanced computational studies, ensuring that subsequent predictions of properties and interactions are based on the most energetically favorable conformation of the molecule. rsc.org

Molecular Dynamics (MD) Simulations

While comprehensive MD simulation studies specifically focused on this compound are not extensively available in the current body of scientific literature, the application of this technique to structurally related quinoline derivatives highlights its potential utility. For instance, MD simulations have been employed to investigate the interaction of other quinoline compounds with biological macromolecules. These studies often explore how the molecule fits into binding pockets of proteins and the nature of the intermolecular forces at play, such as hydrogen bonds and hydrophobic interactions.

In a study on other substituted quinolines, like indeno[1,2-b]quinoline-9,11-diones, MD simulations were utilized to elucidate their binding modes with DNA. nih.gov The simulations revealed insights into the dynamic stability of the compound-DNA complexes. Similarly, MD simulations have been applied to understand the reactive properties of other quinoline derivatives, such as 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline. researchgate.netdntb.gov.ua

For a compound like this compound, MD simulations could theoretically be used to:

Predict its behavior in a biological system, such as its interaction with specific enzymes or receptors.

Analyze its conformational flexibility and identify low-energy conformers.

Investigate its interaction with solvent molecules to understand its solubility characteristics.

Given the therapeutic potential of quinoline-5,8-dione scaffolds, future MD simulation studies on this compound would be invaluable in rationalizing its biological activity and in the design of new, more potent analogs.

Structure-Reactivity Correlations via Computational Approaches

Computational chemistry provides essential tools for understanding the relationship between the molecular structure of a compound and its chemical reactivity. For this compound, methods such as Quantitative Structure-Activity Relationship (QSAR) analysis and Density Functional Theory (DFT) calculations can elucidate the influence of its specific substituents on its electronic properties and, consequently, its biological activity.

QSAR studies on related quinoline derivatives have established mathematical models that correlate molecular descriptors with biological activities. sphinxsai.comnih.gov These descriptors can be categorized as electronic, steric, and hydrophobic. For the quinoline-5,8-dione scaffold, the nature and position of substituents significantly impact its reactivity.

A study performing QSAR analysis on a series of 8-methoxy quinoline derivatives revealed the importance of structural, thermodynamic, and electrotopological parameters in explaining their inhibitory activities. sphinxsai.com This suggests that the methoxy group in this compound likely plays a crucial role in modulating its electronic and, therefore, reactive properties.

DFT calculations are instrumental in determining the electronic structure, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). These parameters are critical in predicting a molecule's reactivity. For quinoline derivatives, DFT studies have been used to investigate reaction mechanisms and predict the most reactive sites within the molecule. bohrium.com

The presence of the electron-withdrawing chloro group and the electron-donating methoxy group on the quinoline-5,8-dione core of the target compound creates a unique electronic profile. The chloro group at the 2-position is expected to influence the reactivity of the pyridine (B92270) ring, while the methoxy group at the 6-position modulates the electronic character of the quinone ring.

The following table outlines key molecular descriptors that are typically calculated in computational studies and their general influence on the reactivity of quinoline-5,8-dione derivatives.

| Descriptor Category | Specific Descriptor | General Influence on Reactivity |

| Electronic | HOMO Energy | Higher values indicate a greater tendency to donate electrons. |

| LUMO Energy | Lower values suggest a higher propensity to accept electrons. | |

| HOMO-LUMO Gap | A smaller gap often correlates with higher chemical reactivity. | |

| Dipole Moment | Influences solubility and the ability to engage in polar interactions. | |

| Steric | Molecular Volume/Surface Area | Affects how the molecule fits into active sites of biological targets. |

| Topological | Connectivity Indices | Describe the branching and shape of the molecule, impacting interactions. |

A hypothetical QSAR model for a series of substituted quinoline-5,8-diones might take the following form, illustrating the contribution of different descriptors to a specific biological activity:

Biological Activity = c0 + c1(Electronic Descriptor) + c2(Steric Descriptor) + c3(Hydrophobic Descriptor)*

Where the coefficients (c1, c2, c3) would be determined through statistical analysis of a training set of compounds with known activities. Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding drug discovery efforts.

Academic Research Applications Beyond Biological Systems

Role as Synthetic Intermediates and Building Blocks for Complex Organic Molecules

The quinoline-5,8-dione framework is a versatile scaffold in organic synthesis, prized for its reactivity which allows for the construction of diverse and complex molecules. mdpi.com The structure–activity research has indicated that the 5,8-quinolinedione (B78156) scaffold is key to the biological effects of natural antibiotics like Streptonigrin. mdpi.com Synthetic chemists leverage this core structure, modifying it at various positions to create libraries of new compounds. nih.govgoogle.com

The reactivity of the quinoline-5,8-dione core is influenced by the substituents on both the pyridine (B92270) and benzene (B151609) rings. The presence of a chlorine atom at the C2 position and a methoxy (B1213986) group at the C6 position, as in 2-Chloro-6-methoxyquinoline-5,8-dione, modulates the electronic properties and reactivity of the molecule. For instance, a related compound, 6-Bromo-7-methoxyquinoline-5,8-dione, is noted as a building block for synthesizing more intricate organic molecules. The halogen atom can serve as a handle for substitution reactions, allowing for the introduction of various functional groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Research has demonstrated several types of transformations on the quinoline-5,8-dione skeleton:

Substitution Reactions: The quinone ring is susceptible to nucleophilic attack. Groups at the C6 and/or C7 positions can be displaced by nucleophiles such as amines, alcohols, or thiols to form mono- or disubstituted derivatives. mdpi.com

Addition Reactions: The reagent diethylaluminum cyanide has been shown to participate in a novel 1,2-addition to a quinolinedione, leading to the efficient preparation of quinoline (B57606) quinols. acs.org

Cycloaddition Reactions: Quinoline-5,8-dione derivatives have been synthesized through cycloaddition reactions between p-benzoquinone and substituted dienes. google.com

The following table summarizes key synthetic transformations involving the quinoline-5,8-dione scaffold, highlighting its versatility as a synthetic intermediate.

| Reaction Type | Reagents/Conditions | Position(s) Modified | Product Class | Reference |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | C6, C7 | Substituted quinoline-5,8-diones | mdpi.com |

| 1,2-Addition | Diethylaluminum cyanide | Quinone Ring | Quinoline quinols | acs.org |

| Cycloaddition | p-Benzoquinone, Substituted dienes | Forms the core structure | Quinoline-5,8-dione derivatives | google.com |

| Methanolysis | Acid-catalyzed (e.g., H₂SO₄) | C7 | 7-Amino or 7-Alkoxy derivatives | acs.org |

These synthetic routes underscore the importance of quinoline-5,8-diones as foundational structures for accessing a wide array of complex chemical entities.

Exploration in Materials Science (e.g., dyes, organic semiconductors, if relevant literature exists)

The quinoline ring system is a well-known chromophore, and its derivatives have found applications in the dye industry. researchgate.netafirm-group.com Specifically, the quinoline-5,8-dione scaffold has been investigated for its properties as a color former. A study on 6-substituted quinoline-5,8-dione derivatives revealed that they produce intense absorption bands in the visible and near-infrared (IR) regions upon undergoing simultaneous metal chelate complexation and oxidation. rsc.org This rapid and significant change in spectral properties makes them suitable for applications where color generation is required. rsc.org

Quinoline itself is used in the manufacture of dyes, such as cyanine (B1664457) blue pigments. researchgate.net While direct literature specifically detailing this compound as a dye is limited, the established use of its parent scaffold and related analogues in producing dyes and pigments strongly suggests its potential in this area of materials science.

The application of quinoline-5,8-diones as organic semiconductors is less documented in the available literature. Organic semiconductor molecules are typically characterized by planar, conjugated chromophores, a description that fits the quinoline-5,8-dione structure. However, further research is needed to explore the potential of this compound and its derivatives in organic electronics.

Potential in Catalysis or Supramolecular Chemistry (if relevant)

The primary role of catalysis in the context of quinoline-5,8-diones appears to be in their synthesis, rather than the compounds acting as catalysts themselves. Research has focused on developing efficient catalytic methods to produce the quinoline-5,8-dione core. For example, a clean catalytic oxidation of 8-hydroxyquinoline (B1678124) to quinoline-5,8-dione has been reported using silica-supported iron tetrasulfophthalocyanine catalysts. rsc.org Similarly, various nanocatalysts have been employed for the green synthesis of quinoline derivatives. nih.gov

From a fundamental chemical perspective, quinoline-5,8-diones exhibit interesting redox behavior. A study on the reaction of quinoline-5,8-dione derivatives with certain phosphorus nucleophiles demonstrated that they readily undergo single-electron transfer (SET) to generate remarkably stable radical anions. tandfonline.com These radical anions were observed to be persistent for over a month in a THF solution at room temperature. tandfonline.com While this redox activity is a key property that could be relevant to photoredox catalysis or the design of molecular electronic materials, direct applications of this compound as a catalyst have not been prominently reported.

There is currently limited information available in the searched literature regarding the application of this compound in the field of supramolecular chemistry.

Mechanistic Investigations of Biological Activities in Vitro and Molecular Level

Studies on Antiproliferative and Cytotoxic Mechanisms in Cell Lines

The cytotoxic and antiproliferative properties of the quinoline-5,8-dione core structure are attributed to its ability to engage with multiple cellular targets and disrupt essential processes for cancer cell survival and proliferation.

Modulation of Enzyme Targets (e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibition)

The quinoline-5,8-dione scaffold is a recognized pharmacophore that interacts with NAD(P)H: quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in solid tumors. This interaction can lead to two opposing outcomes. In some cases, NQO1-mediated two-electron reduction of the quinone moiety generates an unstable hydroquinone, which can undergo redox cycling to produce cytotoxic reactive oxygen species (ROS), leading to selective killing of cancer cells with high NQO1 levels. nih.gov Conversely, for certain quinoline-5,8-dione derivatives, NQO1 activity is protective, and direct inhibition of the enzyme is pursued as a therapeutic strategy. nih.gov

Research on various amino-quinoline-5,8-dione derivatives has shown that they can act as competitive NQO1 inhibitors, demonstrating NQO1-dependent cytotoxicity. nih.gov For instance, studies on indolequinones, which share structural similarities, have shown that specific substitutions determine whether the compound will be a potent NQO1 inhibitor. nih.gov Some indolequinone analogues were identified as NADH-dependent, mechanism-based inhibitors of recombinant human NQO1. nih.gov However, for some quinoline-5,8-diones, NQO1 metabolism is a detoxification pathway, making the compounds less cytotoxic to NQO1-rich cells. nih.gov This dual role underscores the complexity of the structure-activity relationship concerning NQO1.

Table 1: NQO1-Related Activity of Selected Quinoline-5,8-dione Derivatives

| Compound | Target Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| 7-amino-2-(2-pyridinyl)quinoline-5,8-dione | MDA468-WT (NQO1-null) vs. MDA468-NQ16 (NQO1-rich) | Selective cytotoxicity toward NQO1-expressing cells | nih.gov |

| 7-acetamido-2-(8'-quinolinyl)quinoline-5,8-dione | MDA468-WT (NQO1-null) vs. MDA468-NQ16 (NQO1-rich) | Selective cytotoxicity toward NQO1-expressing cells | nih.gov |

| C7-substituted amino-quinoline-5,8-dione (7d) | HeLaS3, KB-vin | NQO1-dependent cytotoxicity and competitive NQO1 inhibition | nih.gov |

This table is interactive. You can sort and filter the data.

Inhibition of Tyrosine Kinases (e.g., VEGFR-2)

The quinoline (B57606) scaffold is a key structural element in the design of inhibitors for vascular endothelial growth factor receptor 2 (VEGFR-2), a critical tyrosine kinase involved in tumor angiogenesis. While direct studies on 2-Chloro-6-methoxyquinoline-5,8-dione are limited, research on closely related quinoline derivatives demonstrates potent inhibitory activity against VEGFR-2. These inhibitors typically function by competing with ATP for binding at the kinase's catalytic domain.

For example, a study focused on synthesizing novel VEGFR-2 inhibitors used 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) as a key starting material. The resulting compounds were designed based on pharmacophoric features known to be essential for VEGFR-2 inhibition, including a heteroaromatic ring structure that interacts with the hinge region of the enzyme.

Disruption of Tubulin Polymerization

While direct evidence for this compound is not prominent, the broader class of quinoline derivatives has been investigated for the ability to disrupt microtubule dynamics by inhibiting tubulin polymerization. This mechanism is a clinically validated anticancer strategy. Studies have shown that certain synthetic quinoline derivatives can inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. rsc.org

One study identified a quinoline derivative, compound 4c, as a successful inhibitor of tubulin polymerization with an IC50 value of 17 ± 0.3 μM, targeting the colchicine (B1669291) binding site. rsc.org Other research on tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones also identified compounds that bind to the colchicine site of tubulin and disrupt microtubule growth. rsc.org These findings suggest that the quinoline core, as a general structure, has the potential to be developed into tubulin polymerization inhibitors.

Interactions with Cdc25 Phosphatases

Cell division cycle 25 (Cdc25) phosphatases are key regulators of the cell cycle, and their inhibition represents a promising strategy for cancer therapy. A close analog of the subject compound, 6-chloro-7-(2-morpholin-4-ylethylamino)-quinoline-5,8-dione (known as NSC 663284), was identified as a potent and selective inhibitor of Cdc25. This compound was shown to arrest cells in both the G1 and G2/M phases of the cell cycle, consistent with the inhibition of Cdc25A, B, and C isoforms. Mechanistic studies revealed that the inhibitor directly binds to the catalytic domain of Cdc25A, blocking the dephosphorylation and activation of its cyclin-dependent kinase (Cdk) substrates.

Elucidation of Apoptotic Pathways at the Molecular Level

The cytotoxic effects of quinoline-5,8-dione derivatives are often mediated by the induction of apoptosis, or programmed cell death. nih.gov The molecular mechanisms involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The process typically begins with an initiating signal, such as cellular stress from ROS or enzyme inhibition, which converges on the activation of a cascade of proteases called caspases. nih.gov

Studies on novel amino-quinoline-5,8-dione derivatives have demonstrated their ability to trigger apoptosis in HeLaS3 cells. nih.gov This was evidenced by the dose-dependent regulation of key apoptotic proteins. Specifically, treatment with these compounds led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bcl-2/Bax ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the activation of executioner caspase-3, a central mediator of apoptosis. nih.govnih.gov The cleavage of caspase-3 is a hallmark of apoptotic execution, leading to the dismantling of the cell. nih.gov

Table 2: Apoptotic Effects of a C7-Substituted Amino-quinoline-5,8-dione (7d)

| Cell Line | Effect on Apoptotic Proteins | Outcome | Reference |

|---|

This table is interactive. You can sort and filter the data.

Role of Reactive Oxygen Species (ROS) Generation and Redox Cycling

A primary mechanism contributing to the cytotoxicity of quinoline-5,8-diones is their ability to undergo redox cycling, a process that generates harmful reactive oxygen species (ROS). nih.govresearchgate.net The quinone moiety is redox-active and can be reduced by cellular reductases, such as NQO1, to a semiquinone radical or a hydroquinone. nih.gov In the presence of molecular oxygen, these reduced forms can be re-oxidized back to the parent quinone, a futile cycle that results in the transfer of electrons to oxygen, producing superoxide (B77818) anions (O2•−) and subsequently other ROS like hydrogen peroxide (H2O2). researchgate.net

Cancer cells often exist in a state of increased intrinsic oxidative stress, making them particularly vulnerable to further ROS insults. nih.gov By elevating intracellular ROS levels beyond a critical threshold, quinoline-5,8-diones can induce overwhelming oxidative damage to lipids, proteins, and DNA, ultimately triggering apoptotic cell death. The efficiency of this ROS generation can be modulated by interactions with enzymes like NQO1, which can either enhance the process through bioactivation or suppress it via detoxification, depending on the specific chemical structure of the quinoline-5,8-dione derivative. nih.govnih.gov

Mechanistic Studies of Antimicrobial and Antifungal Activity

The quinoline-5,8-dione scaffold is a recognized pharmacophore in compounds exhibiting a wide range of biological effects, including antibacterial and antifungal activities. nih.govresearchgate.net Mechanistic studies aim to identify the specific molecular targets within microbial cells that are disrupted by these compounds.

A primary mechanism of action for quinolone-class antibiotics is the targeting of essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govmdpi.com These enzymes are critical for managing DNA topology during replication, transcription, and repair. Quinolones function by binding to and stabilizing the enzyme-DNA complex, which stalls the replication fork, induces DNA damage, and ultimately leads to bacterial cell death. mdpi.comnih.gov This mode of action converts the topoisomerase into a toxic adduct on the bacterial chromosome. nih.gov

While direct studies on this compound are specific, the broader class of quinolones and related heterocyclic compounds have been shown to operate through this pathway. For instance, quinolones interact with both the DNA and the gyrase enzyme, with crystallographic data suggesting that two drug molecules bind to the gyrase heterotetramer. mdpi.com The GyrA subunit, which is homologous to the ParC subunit of topoisomerase IV, is a key component of the binding site and is responsible for the DNA binding and cleavage-relegation reaction. nih.govmdpi.com Docking studies on related quinazoline (B50416) derivatives have further supported the role of DNA gyrase as a molecular target contributing to their antimicrobial activity. researchgate.net

Quinoline-5,8-diones are generally recognized for their potential as broad-spectrum antimicrobial agents. nih.gov However, the precise spectrum of activity is highly dependent on the specific substitution pattern of the quinoline ring. For example, studies on related 2-chloro-6-methylquinoline (B1583817) hydrazone derivatives have evaluated their efficacy against a panel of both Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus) bacteria, as well as various fungal strains including Aspergillus niger and Aspergillus flavus. researchgate.net

Conversely, some quinoline derivatives exhibit a more narrow and specific range of activity. Research on certain 8-hydroxyquinoline-5-sulfonamides demonstrated potent bactericidal action specifically against staphylococcal strains, including methicillin-resistant S. aureus (MRSA), and Enterococcus faecalis, while being inactive against other tested microbes. mdpi.comnih.gov This highlights that while the core scaffold provides the foundation for antimicrobial action, the substituents dictate the specificity and breadth of the activity.

Antimalarial Mechanistic Investigations (e.g., against Plasmodium falciparum strains)

The quinoline scaffold is foundational to many antimalarial drugs, and compounds based on the quinoline-5,8-dione structure have shown promise, particularly against drug-resistant strains of Plasmodium falciparum. researchgate.net The mechanisms are complex and can differ from traditional quinoline antimalarials like chloroquine.

One of the most well-established antimalarial mechanisms for quinoline-based drugs is the inhibition of hemozoin biocrystallization within the parasite's acidic digestive vacuole. nih.gov The parasite digests host hemoglobin, releasing toxic free heme. Quinolines are weak bases that accumulate in the acidic vacuole and are thought to cap the growing hemozoin crystal, preventing further detoxification of heme and leading to parasite death. nih.govnih.gov

In addition to this classical pathway, quinolone derivatives have been identified that target the parasite's mitochondrial electron transport chain. mdpi.com This pathway is distinct from that of the host, providing a selective target. Specifically, these compounds can act as potent inhibitors of two key respiratory enzymes: NADH:ubiquinone oxidoreductase (PfNDH2) and the cytochrome bc₁ complex. mdpi.com Inhibition of these enzymes disrupts mitochondrial function, which is essential for parasite viability. The ability of certain quinoline-5,8-diones to inhibit chloroquine-resistant P. falciparum suggests they may utilize these alternative mechanisms that bypass the resistance pathways associated with traditional 4-aminoquinolines. researchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, providing insights into its mechanism of action. For quinoline-diones, the scaffold itself is considered the key pharmacophore, with substitutions at various positions modulating potency and selectivity. researchgate.net

Several key structural features have been identified as critical for the biological activity of quinoline derivatives:

Substitution on the Benzenoid Ring: The nature and position of substituents on the carbocyclic ring significantly impact activity. In a series of quinoline-thiosemicarbazones, a methoxy (B1213986) group at the C-6 position was found to be important for inhibitory activity; moving it to the C-7 position resulted in reduced potency. researchgate.net In contrast, for a series of 8-hydroxyquinoline-5-sulfonamides, a free hydroxyl group at C-8 was found to be essential for antibacterial activity, with methylation of this group leading to a complete loss of function. mdpi.comnih.gov This indicates that specific electronic and hydrogen-bonding capabilities at this part of the molecule are critical for target interaction.

Substitution at C-2: The C-2 position of the quinoline ring is a key site for modification. Studies on 6-chloro-2-arylvinylquinolines demonstrated that the 2-arylvinyl moiety was crucial for antiplasmodial activity, as its absence severely diminished the compound's effectiveness. nih.gov

Substitution at C-7: In one series of 5,8-quinolinediones, a bromine atom at the C-7 position was found to be necessary for maintaining antimalarial activity. researchgate.net

These findings underscore the intricate relationship between the molecular architecture and the resulting biological function, guiding the rational design of more effective therapeutic agents.

Interactive Data Table: Structure-Activity Relationship Insights for Quinoline Derivatives

The following table summarizes key SAR findings for various quinoline derivatives, illustrating how specific structural modifications influence their biological activities.

| Compound Class | Position of Substitution | Substituent | Effect on Biological Activity | Target/Organism |

| Quinoline-thiosemicarbazones | C-6 | Methoxy (-OCH₃) | Important for inhibitory activity | Acetylcholinesterase |

| Quinoline-thiosemicarbazones | C-7 | Methoxy (-OCH₃) | Reduced potency compared to C-6 | Acetylcholinesterase |

| 8-Hydroxyquinoline-5-sulfonamides | C-8 | Hydroxyl (-OH) | Essential for activity | Antibacterial |

| 8-Methoxyquinoline-5-sulfonamides | C-8 | Methoxy (-OCH₃) | Loss of activity | Antibacterial |

| 6-Chloro-2-arylvinylquinolines | C-2 | Arylvinyl group | Essential for activity | P. falciparum |

| Quinoline-5,8-diones | C-7 | Bromine (-Br) | Necessary for activity | P. falciparum |

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods that can be resource-intensive and generate significant waste. nih.gov Future research must prioritize the development of more efficient and environmentally benign synthetic routes to 2-Chloro-6-methoxyquinoline-5,8-dione.

Key Research Objectives:

Green Chemistry Approaches: Investigation into green synthetic strategies is paramount. This includes the use of eco-friendly solvents like water or ionic liquids, and the application of energy-efficient techniques such as microwave-assisted synthesis. ijpsjournal.comtandfonline.com Several studies have demonstrated the successful application of microwave irradiation in accelerating quinoline synthesis, often leading to higher yields in shorter reaction times. tandfonline.com

Catalyst Innovation: The exploration of novel catalysts, including reusable solid acid catalysts and metal-organic frameworks, could offer pathways to milder reaction conditions and improved selectivity. mdpi.com The development of catalyst-free methods, potentially under aerobic conditions, also represents a significant avenue for sustainable synthesis. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Future synthetic designs for this compound should aim for high atom economy, minimizing the formation of byproducts.

| Synthetic Strategy | Potential Advantages | Relevant Research |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency | tandfonline.com |

| Use of Green Solvents (e.g., water, ionic liquids) | Reduced environmental impact, potential for catalyst recycling | ijpsjournal.comtandfonline.com |

| Development of Reusable Catalysts | Lower costs, reduced waste, simplified purification | mdpi.com |

| Catalyst-Free Reactions | Simplified procedures, reduced metal contamination | nih.gov |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of the this compound scaffold is ripe for exploration. The electron-deficient quinone ring, coupled with the chloro and methoxy (B1213986) substituents, suggests a diverse range of potential chemical transformations.

Areas for Investigation:

Nucleophilic Substitution: The chlorine atom at the C2 position is a prime site for nucleophilic substitution reactions. mdpi.com Systematic studies with a wide array of nucleophiles (e.g., amines, thiols, alkoxides) could lead to a library of novel derivatives with potentially interesting biological or material properties.

Cycloaddition Reactions: The quinone moiety can participate in various cycloaddition reactions, providing access to complex polycyclic structures. Investigating the Diels-Alder and other cycloaddition reactions of this compound could unlock new avenues for the synthesis of intricate molecular architectures.

C-H Bond Activation: Modern synthetic methods involving C-H bond activation could be applied to functionalize the quinoline core in previously inaccessible ways. mdpi.com This would allow for the late-stage modification of the molecule, providing a powerful tool for structure-activity relationship studies.

Advanced Computational Predictions for Molecular Properties and Reactivity

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. Density Functional Theory (DFT) has been successfully employed to study the electronic structure and properties of various quinoline derivatives. nih.govrsc.orgresearchgate.net

Computational Approaches:

DFT Calculations: DFT can be used to calculate a range of properties for this compound, including its geometry, electronic structure (HOMO-LUMO energy gaps), and molecular electrostatic potential map. nih.govrsc.org These calculations can provide insights into the molecule's reactivity and potential interaction with biological targets.

Predictive Modeling for Reactivity: Computational methods can be used to model reaction mechanisms and predict the outcomes of unexplored reactions. This can help in the rational design of new synthetic routes and in understanding the underlying principles governing the compound's reactivity.

Machine Learning for Property Prediction: As more data on quinoline-5,8-dione derivatives become available, machine learning models could be trained to predict various molecular properties with high accuracy and efficiency, accelerating the discovery of new compounds with desired characteristics.

| Computational Method | Predicted Properties | Potential Impact |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic properties | Guidance for synthetic efforts, understanding of reaction mechanisms |

| Molecular Docking | Binding modes and affinities with biological targets | Rational design of bioactive molecules |

| Machine Learning | Atomization energies, various molecular properties | High-throughput screening of virtual libraries |

Design and Synthesis of Derivatives for Specific Molecular Probes in Chemical Biology

Fluorescent molecular probes are indispensable tools in chemical biology for visualizing and understanding complex biological processes. The quinoline scaffold is a well-established fluorophore, and its derivatives have been developed as probes for various applications. nih.govresearchgate.net

Opportunities for Development:

Fluorogenic Probes: The quinoline-5,8-dione core could be functionalized to create fluorogenic probes that exhibit fluorescence only upon reaction with a specific analyte or under particular environmental conditions.

Targeted Probes: By attaching specific targeting moieties, derivatives of this compound could be designed to accumulate in particular cellular compartments or to bind to specific proteins, enabling targeted imaging and sensing.